molecular formula C14H12N2O3S B224642 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole

Cat. No. B224642
M. Wt: 288.32 g/mol
InChI Key: IUPAVBLAEQPRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole, also known as MNPS-Pyrazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves several reactions. In

Mechanism Of Action

The mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves the inhibition of various enzymes, including COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, it reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway.

Biochemical And Physiological Effects

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, it has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to exhibit potent inhibitory activity against COX-2, which can lead to a reduction in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its potent inhibitory activity against several enzymes, including COX-2. This makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, its anti-tumor and neuroprotective activities make it a potential candidate for the development of anti-cancer and neuroprotective drugs. However, one of the limitations of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee. One of the directions is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, there is a need to explore the structure-activity relationship of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee to optimize its potency and selectivity. Finally, there is a need to develop new synthetic routes for 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee that can improve its solubility and yield.

Synthesis Methods

The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthol with thionyl chloride to form 4-methoxy-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-methoxy-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole.

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

Product Name

1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonylpyrazole

InChI

InChI=1S/C14H12N2O3S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)16-10-4-9-15-16/h2-10H,1H3

InChI Key

IUPAVBLAEQPRPU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3

Origin of Product

United States

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